5-(Dimethylphosphoryl)picolinonitrile
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Overview
Description
5-(Dimethylphosphoryl)picolinonitrile is a chemical compound with the molecular formula C8H10N2O2P It is characterized by the presence of a dimethylphosphoryl group attached to a picolinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylphosphoryl)picolinonitrile typically involves the reaction of picolinonitrile with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylphosphoryl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoryl oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted picolinonitrile derivatives.
Scientific Research Applications
5-(Dimethylphosphoryl)picolinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Dimethylphosphoryl)picolinonitrile involves its interaction with specific molecular targets. The dimethylphosphoryl group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The compound’s effects are mediated through its ability to modulate these molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylphosphoryl)pyridine
- 5-(Dimethylphosphoryl)benzylamine
- 5-(Dimethylphosphoryl)aniline
Uniqueness
5-(Dimethylphosphoryl)picolinonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a picolinonitrile core with a dimethylphosphoryl group sets it apart from other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-dimethylphosphorylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N2OP/c1-12(2,11)8-4-3-7(5-9)10-6-8/h3-4,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJFZCLFWIYHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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